3,5-Dioxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carbaldehyde
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Overview
Description
3,5-Dioxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a benzoxepine ring fused with a dioxo group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of o-iodoanilines with o-azidobenzaldehyde in the presence of an alkyne can lead to the formation of the benzoxepine ring . The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,5-Dioxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The dioxo group can be reduced to hydroxyl groups under specific conditions.
Substitution: The benzoxepine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled temperatures and pH conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoxepine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dioxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dioxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 2-(((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)methyl)benzonitrile
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylene]propanehydrazide
Uniqueness
3,5-Dioxo-2,3,4,5-tetrahydro-1-benzoxepine-4-carbaldehyde is unique due to its benzoxepine ring structure, which imparts specific chemical and biological properties
Properties
CAS No. |
62858-74-6 |
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Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
3,5-dioxo-1-benzoxepine-4-carbaldehyde |
InChI |
InChI=1S/C11H8O4/c12-5-8-9(13)6-15-10-4-2-1-3-7(10)11(8)14/h1-5,8H,6H2 |
InChI Key |
YDYKXSUPDAKZAE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C(C(=O)C2=CC=CC=C2O1)C=O |
Origin of Product |
United States |
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